![molecular formula C18H12ClN3 B2366647 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 287177-10-0](/img/structure/B2366647.png)
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties. It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid . It is used in the manufacture of Tofacitinib citrate .
Synthesis Analysis
The synthesis of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine involves the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid with a melting point range of approximately 214-217 °C . It is poorly soluble in water, but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .科学的研究の応用
a. Anticancer Agents Targeting PDK1: This compound has shown promise as an anticancer agent by targeting PDK1 (3-phosphoinositide-dependent protein kinase-1). PDK1 plays a crucial role in cell survival and proliferation pathways, making it an attractive target for cancer therapy .
b. Innovative Therapies for Inflammatory Skin Disorders: Researchers have explored derivatives of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine for their potential in treating inflammatory skin conditions. These derivatives exhibit anti-inflammatory properties and may offer novel therapeutic options for skin disorders .
Other Biological Applications
Beyond medicinal chemistry, this compound has broader biological implications:
a. Antiviral Activity: Derivatives of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine have demonstrated antiviral activity. Researchers are investigating their potential against various viral infections .
b. Antibacterial and Antifungal Properties: Compounds containing the pyrrolo[2,3-d]pyrimidine moiety, including our protagonist, exhibit antibacterial and antifungal properties. These properties make them interesting candidates for combating infectious diseases .
c. Protein-Kinase Inhibition: Some derivatives act as protein-kinase inhibitors, affecting critical cellular signaling pathways. These inhibitors hold promise for various therapeutic applications .
d. Anti-Folate Activity: Anti-folate agents are essential in cancer treatment. Researchers are exploring whether derivatives of this compound can serve as effective anti-folate drugs .
Safety Considerations
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine exhibits low toxicity but can cause skin irritation. As with any potential therapeutic agent, safety assessments are crucial before clinical use .
作用機序
Target of Action
The primary targets of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cellular processes such as cell growth, division, and death .
Mode of Action
4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine interacts with its kinase targets by binding to their active sites, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of the targeted kinases by 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine affects multiple biochemical pathways. For instance, the inhibition of EGFR and Her2 can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . Similarly, the inhibition of VEGFR2 can affect angiogenesis, while the inhibition of CDK2 can disrupt the cell cycle .
Pharmacokinetics
The compound’s molecular weight (305761) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of the targeted kinases by 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine can lead to various molecular and cellular effects. For instance, it can induce cell cycle arrest and apoptosis in cancer cells . It can also increase the levels of proapoptotic proteins such as caspase-3 and Bax, while downregulating the activity of the anti-apoptotic protein Bcl-2 .
Action Environment
The action, efficacy, and stability of 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions, but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
将来の方向性
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates . It is also used in the manufacture of Tofacitinib citrate . Future research may focus on the development of more potent and effective targeted kinase inhibitors .
特性
IUPAC Name |
4-chloro-5,7-diphenylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3/c19-17-16-15(13-7-3-1-4-8-13)11-22(18(16)21-12-20-17)14-9-5-2-6-10-14/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZGZMAUAHURP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287177-10-0 |
Source


|
| Record name | 4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4DV56RQ4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2366564.png)
![N-(3,5-dimethylphenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2366565.png)
![2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid](/img/structure/B2366566.png)

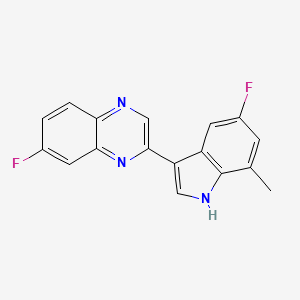
![Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2366569.png)

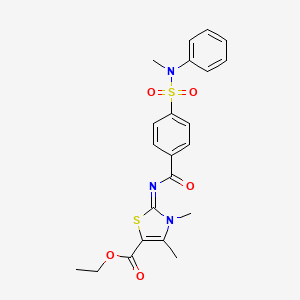
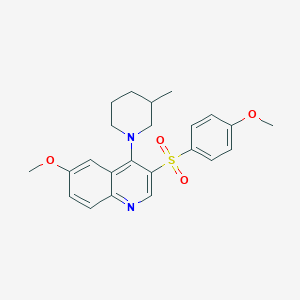
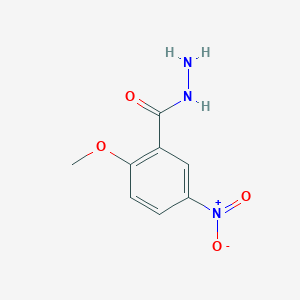
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2366581.png)
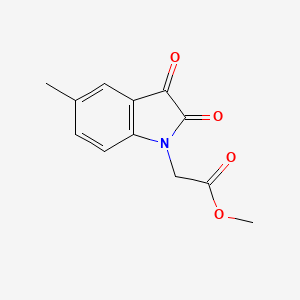
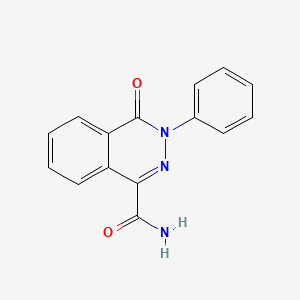
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)